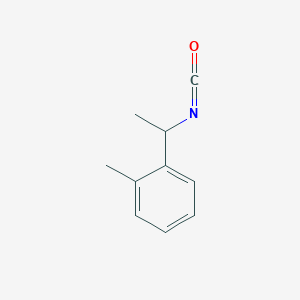

1-(1-Isocyanatoethyl)-2-methylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

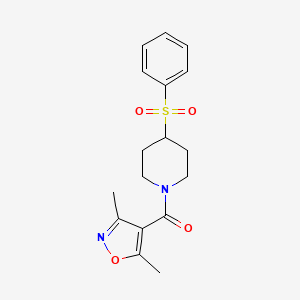

“1-(1-Isocyanatoethyl)-2-methylbenzene” is a chemical compound with the molecular formula C9H9NO . It is also known by other names such as (1-Isocyanatoethyl)benzene, (1-Isocyanatoéthyl)benzène, and (1-Isocyanatoethyl)benzol .

Synthesis Analysis

The synthesis of isocyanate derived from ibuprofen was described by Kolasa et al . They did not isolate the resulting 1-isobutyl-4-(1-isocyanatoethyl)benzene and did not study its physicochemical properties and spectra .Molecular Structure Analysis

The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 1-(1-Isocyanatoethyl)-2-methylbenzene molecule contains a total of 36 bonds . There are 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 isocyanate (aliphatic) .Chemical Reactions Analysis

Isocyanates are very reactive due to the adjacent double bonds in the NCO group . Within the isocyanate family, aromatic isocyanates are the most reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1-Isocyanatoethyl)-2-methylbenzene” include a boiling point of 215.13°C, a melting point of 18.18°C, and a vapor pressure of 0.168 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

1. Hydrocracking of Polycyclic Aromatic Compounds

Hydrocracking of polycyclic aromatic compounds like 1-methylnaphthalene and 2-methylnaphthalene, catalyzed by sulfided nickel molybdenum/alumina, results in several products including 1-(1-methylbutyl)benzene and 1-butyl-2-methylbenzene. This demonstrates the potential of 1-(1-Isocyanatoethyl)-2-methylbenzene in the hydrocracking process to produce valuable hydrocarbons (Miki & Sugimoto, 1995).

2. Synthesis of Diisocyanates

The carbonylation of 2,4-dinitrotoluene, which is related to the synthesis of diisocyanates like 1-methylbenzene 2,4-diisocyanate, demonstrates the importance of 1-(1-Isocyanatoethyl)-2-methylbenzene in producing isocyanates under varying conditions (Manov-Yuvenskii et al., 1981).

3. Polymer-Supported Quenching Reagents

The preparation of polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate, used for quenching excess reactants, highlights the application of 1-(1-Isocyanatoethyl)-2-methylbenzene in polymer chemistry, particularly in the purification of crude reaction products in combinatorial chemistry (C. and Hodges, 1997).

4. Isomerization Equilibria

Studying isomerization equilibria of compounds like 1-chloro-3-isopropyl-4-methylbenzene and its isomers, and calculating molar enthalpies of formation, highlights the significance of 1-(1-Isocyanatoethyl)-2-methylbenzene in understanding the thermodynamic properties of alkylchlorobenzenes (Nesterova et al., 1985).

5. Catalysis in Hydrogenation and Dehydrogenation

1-(1-Isocyanatoethyl)-2-methylbenzene's relation to compounds like 4-isopropenyl-1-methylcyclohexene, which undergoes hydrogenation and dehydrogenation over various catalysts, reveals its relevance in catalytic chemistry, particularly in reactions involving isopropyl and methyl groups (Tanaka et al., 1978).

6. Reactivity in Combustion Systems

The study of reactivity of methylbenzenes, including aspects like octane rating and ignition delay, is crucial in understanding the combustion behavior of related compounds such as 1-(1-Isocyanatoethyl)-2-methylbenzene, particularly in transportation fuels (Silva & Bozzelli, 2010).

7. Photochemical Reactions

Research on the photochemical reaction of 1- and 2-naphthalenecarbonitrile with methylbenzenes, resulting in various products, illustrates the potential of 1-(1-Isocyanatoethyl)-2-methylbenzene in photochemistry and electron transfer reactions (Albini & Spreti, 1984).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-(1-isocyanatoethyl)-2-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-8-5-3-4-6-10(8)9(2)11-7-12/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXZVKNOZKBMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)N=C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Isocyanatoethyl)-2-methylbenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methylbenzo[d]thiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2639453.png)

![2-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2639461.png)

![2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2639462.png)

![[3,5-Bis(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-(5-bromofuran-2-yl)methanone](/img/structure/B2639465.png)

![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2639467.png)

![3-benzyl-2-((4-fluorobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2639472.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2639475.png)